molecular formula C8H5F2NO2S B2380493 [(2,6-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1326942-29-3

[(2,6-Difluorophenyl)sulfonyl]acetonitrile

Cat. No.: B2380493
CAS No.: 1326942-29-3
M. Wt: 217.19
InChI Key: WCJXYICGBZUXKS-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)sulfonyl]acetonitrile is a fluorinated sulfone derivative containing an acetonitrile moiety. The sulfonyl group (-SO₂-) and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,6-difluorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXYICGBZUXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2,6-difluorobenzene with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl acetonitrile linkage. The reaction conditions often include temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of [(2,6-Difluorophenyl)sulfonyl]acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

[(2,6-Difluorophenyl)sulfonyl]acetonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biological pathways and mechanisms.

Medicine

[(2,6-Difluorophenyl)sulfonyl]acetonitrile has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares [(2,6-Difluorophenyl)sulfonyl]acetonitrile with key analogs based on substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties/Applications
[(2,6-Difluorophenyl)sulfonyl]acetonitrile* C₈H₅F₂NO₂S 217.19 (est.) 2,6-diF-phenyl, -SO₂-, -CN Not explicitly listed Hypothesized high polarity; potential use in polymer additives or catalysis
2,6-Difluorophenylacetonitrile C₈H₅F₂N 165.13 2,6-diF-phenyl, -CN 654-01-3 Toxic (Category III hazard); intermediate in agrochemical synthesis [5]
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 2-F, 5-OCH₃-phenyl, -CN 672931-28-1 Low-temperature storage requirement; toxic [2]
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile C₁₁H₆F₂N₂S 236.24 2,6-diF-phenyl, thiazole, -CN 184839-29-0 Higher molecular complexity; used in pharmaceutical research [6]
Diphenyl sulfone C₁₂H₁₀O₂S 218.27 Phenyl-SO₂-phenyl 127-63-9 Polymer additive; low solubility in water [4]

*Note: Properties estimated based on structural analogs.

Biological Activity

[(2,6-Difluorophenyl)sulfonyl]acetonitrile is a compound that has garnered attention in biological research due to its potential as a biochemical probe and its applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with molecular targets, and implications for drug development.

Chemical Structure and Properties

The chemical structure of [(2,6-Difluorophenyl)sulfonyl]acetonitrile includes a difluorophenyl group attached to a sulfonyl moiety and an acetonitrile functional group. This configuration contributes to its reactivity and ability to interact with various biological targets.

The mechanism of action of [(2,6-Difluorophenyl)sulfonyl]acetonitrile involves several key interactions:

  • π-π Interactions : The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to target proteins.
  • Hydrogen Bonding : The sulfonyl group can form hydrogen bonds and electrostatic interactions with nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition.

Enzyme Inhibition

Research indicates that [(2,6-Difluorophenyl)sulfonyl]acetonitrile acts as an inhibitor for various enzymes. Its ability to form covalent bonds with nucleophilic residues allows it to disrupt metabolic pathways effectively. For instance, studies have shown that compounds with similar sulfonyl groups exhibit significant inhibitory effects on enzymes involved in critical biological processes.

Case Studies

  • Inhibition of Pyruvate Kinase M2 (PKM2) : A study explored the development of radiotracers related to [(2,6-Difluorophenyl)sulfonyl]acetonitrile for imaging PKM2 activity. The findings demonstrated that these compounds could effectively visualize tumors in glioblastoma patients, indicating their potential therapeutic applications .
  • Antiviral Activity : Another investigation focused on the antiviral properties of compounds structurally related to [(2,6-Difluorophenyl)sulfonyl]acetonitrile. It was found that these compounds could inhibit HIV-1 replication by targeting specific stages of the viral life cycle .

Research Findings

A summary of key research findings regarding the biological activity of [(2,6-Difluorophenyl)sulfonyl]acetonitrile is presented below:

StudyFocusKey Findings
Enzyme InhibitionDemonstrated effective inhibition of metabolic enzymes through covalent bonding.
Imaging PKM2Developed radiotracers that visualize tumor activity in glioblastoma patients.
Antiviral PropertiesShowed significant inhibition of HIV-1 replication during late stages.

Applications in Medicinal Chemistry

The structural features of [(2,6-Difluorophenyl)sulfonyl]acetonitrile make it a promising candidate for drug development:

  • Enzyme Inhibitors : Its ability to inhibit specific enzymes positions it as a potential drug candidate for diseases where such enzymes play a critical role.
  • Biochemical Probes : As a biochemical probe, it can be utilized to study various biological pathways and mechanisms, aiding in the understanding of disease processes.

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